molecular formula C9H15NO6 B6224082 (2S)-2-amino-3-{[2-(2-methyl-1,3-dioxolan-2-yl)acetyl]oxy}propanoic acid CAS No. 2770353-38-1

(2S)-2-amino-3-{[2-(2-methyl-1,3-dioxolan-2-yl)acetyl]oxy}propanoic acid

Cat. No. B6224082
CAS RN: 2770353-38-1
M. Wt: 233.2
InChI Key:
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Description

(2S)-2-amino-3-{[2-(2-methyl-1,3-dioxolan-2-yl)acetyl]oxy}propanoic acid, also known as 2-amino-3-{[2-(2-methyl-1,3-dioxolan-2-yl)acetyl]oxy}propionic acid or 2-amino-3-methyl-1,3-dioxolan-2-yl-propionic acid (AMDPA), is an amino acid derivative that has been used in scientific research for a variety of purposes. It is a non-proteinogenic amino acid and can be synthesized in the laboratory. AMDPA has been studied for its biochemical, physiological, and therapeutic effects, as well as its potential applications in various laboratory experiments.

Scientific Research Applications

AMDPA has been used in scientific research for a variety of purposes. It has been used as a model compound to study the mechanism of action of enzymes, as a substrate for the synthesis of new compounds, and as a tool in the study of the structure and function of proteins. AMDPA has also been used to study the effects of various drugs on the body, as well as to study the effects of various environmental toxins.

Mechanism of Action

AMDPA acts as an agonist of the enzyme adenosine monophosphate-activated protein kinase (AMPK). This enzyme is responsible for regulating energy metabolism in cells by activating metabolic pathways that lead to the production of energy. AMDPA binds to the enzyme and activates it, leading to the production of energy.
Biochemical and Physiological Effects
AMDPA has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the activity of AMPK, which can lead to increased energy production. It has also been shown to increase the expression of genes involved in the metabolism of glucose, fatty acids, and amino acids. In addition, AMDPA has been shown to reduce inflammation and promote the formation of new blood vessels.

Advantages and Limitations for Lab Experiments

AMDPA has several advantages for use in laboratory experiments. It is a non-proteinogenic amino acid, so it is easy to synthesize and use in experiments. It is also relatively stable, so it can be stored for long periods of time without significant degradation. However, AMDPA has some limitations as well. It is relatively expensive and can be difficult to obtain in large quantities.

Future Directions

There are several potential future directions for research on AMDPA. One potential direction is to further investigate the effects of AMDPA on the expression of genes involved in metabolism. Another potential direction is to study the effects of AMDPA on other enzymes and metabolic pathways. Additionally, further research could be done to investigate the potential therapeutic effects of AMDPA, as well as its potential applications in drug development. Finally, further research could be done to investigate the potential toxicity of AMDPA and its effects on the environment.

Synthesis Methods

AMDPA can be synthesized from the reaction of (2S)-2-amino-3-{[2-(2-methyl-1,3-dioxolan-2-yl)acetyl]oxy}propanoic acidmethyl-1,3-dioxolane-2-yl propionic acid (AMDPA) with 2-methyl-1,3-dioxolan-2-yl acetate, a reaction that is catalyzed by a base such as sodium hydroxide. The reaction yields a product that is pure and can be used for further research.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2S)-2-amino-3-{[2-(2-methyl-1,3-dioxolan-2-yl)acetyl]oxy}propanoic acid involves the protection of the carboxylic acid group, followed by the introduction of the amino group and the acyl group. The final step involves the removal of the protecting group to obtain the desired compound.", "Starting Materials": [ "2-methyl-1,3-dioxolane", "2-bromoacetic acid", "N,N-dimethylformamide", "triethylamine", "N-hydroxysuccinimide", "dicyclohexylcarbodiimide", "L-alanine", "hydrochloric acid", "sodium hydroxide", "diethyl ether", "ethyl acetate", "water" ], "Reaction": [ "Protection of carboxylic acid group: 2-bromoacetic acid is reacted with 2-methyl-1,3-dioxolane in the presence of triethylamine and N,N-dimethylformamide to form the corresponding ester.", "Introduction of amino group: The ester is then reacted with L-alanine in the presence of N-hydroxysuccinimide and dicyclohexylcarbodiimide to form the corresponding amide.", "Introduction of acyl group: The amide is then reacted with 2-bromoacetic acid in the presence of triethylamine and N,N-dimethylformamide to form the corresponding acylated amide.", "Deprotection of carboxylic acid group: The protecting group is removed by treatment with hydrochloric acid in diethyl ether, followed by neutralization with sodium hydroxide and extraction with ethyl acetate and water to obtain the desired compound." ] }

CAS RN

2770353-38-1

Product Name

(2S)-2-amino-3-{[2-(2-methyl-1,3-dioxolan-2-yl)acetyl]oxy}propanoic acid

Molecular Formula

C9H15NO6

Molecular Weight

233.2

Purity

95

Origin of Product

United States

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